5-fluoro-6-(propan-2-yl)-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine
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Overview
Description
5-fluoro-6-(propan-2-yl)-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-6-(propan-2-yl)-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Fluoro Group: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Alkylation: The isopropyl group can be introduced through an alkylation reaction using isopropyl halides.
Attachment of the Pyridine Moiety: The pyridine moiety can be attached via a nucleophilic substitution reaction using pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-6-(propan-2-yl)-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine or pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-fluoro-6-(propan-2-yl)-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. It may exhibit activity against certain diseases by targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-fluoro-6-(propan-2-yl)-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to changes in cellular processes, ultimately resulting in the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
6-(propan-2-yl)-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine: Lacks the fluorine atom, which may result in different reactivity and biological activity.
5-chloro-6-(propan-2-yl)-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine: Contains a chlorine atom instead of fluorine, which can affect its chemical properties and interactions.
5-fluoro-6-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine: Has a methyl group instead of an isopropyl group, leading to variations in steric and electronic effects.
Uniqueness
The presence of the fluorine atom in 5-fluoro-6-(propan-2-yl)-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine imparts unique properties such as increased metabolic stability and altered electronic characteristics. These features can enhance its effectiveness in various applications compared to similar compounds.
Properties
IUPAC Name |
5-fluoro-6-propan-2-yl-N-(2-pyridin-4-ylethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4/c1-10(2)13-12(15)14(19-9-18-13)17-8-5-11-3-6-16-7-4-11/h3-4,6-7,9-10H,5,8H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKELUWOQSGAFGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC=N1)NCCC2=CC=NC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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